molecular formula C17H13F2NO3 B2991023 N-(2,2-di(furan-2-yl)ethyl)-3,4-difluorobenzamide CAS No. 2097904-00-0

N-(2,2-di(furan-2-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2991023
CAS No.: 2097904-00-0
M. Wt: 317.292
InChI Key: LRDCEGPXAFZHGX-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C17H13F2NO3 and its molecular weight is 317.292. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthesis Techniques

Research on difluorinated compounds, including similar structures to "N-(2,2-di(furan-2-yl)ethyl)-3,4-difluorobenzamide," highlights their unique reactivity, particularly in Diels-Alder reactions. Griffith et al. (2006) demonstrated how difluorinated alkenoates exhibit rapid and high-yield reactions with furan, facilitated by a tin(IV) catalyst, a behavior not observed with non-fluorinated counterparts. These findings are significant for understanding the interplay of structure and reactivity in furan Diels-Alder reactions, potentially guiding the synthesis of complex organic molecules (Griffith et al., 2006).

Material Science Applications

In the realm of materials science, Al‐Bataineh et al. (2009) explored the covalent immobilization of antibacterial furanones on silicon oxide surfaces using photochemical activation. This work underlines the potential of using furan-based compounds in creating antibacterial coatings, relevant for healthcare applications (Al‐Bataineh et al., 2009).

Medicinal Chemistry Insights

Further, the antibacterial, antiurease, and antioxidant properties of furan-based compounds have been investigated, showing that these compounds possess significant biological activity. Sokmen et al. (2014) synthesized new 1,2,4-triazole derivatives containing the furan moiety, demonstrating effective antiurease and antioxidant activities. This research suggests potential applications in developing new therapeutic agents (Sokmen et al., 2014).

Environmental and Safety Considerations

On the environmental front, the study by Alvarez et al. (2009) on the photo-oxidation of furan compounds sheds light on their atmospheric behavior and potential environmental impacts. The formation of unsaturated dicarbonyl products through photo-oxidation suggests the need for understanding the environmental fate of furan derivatives (Alvarez et al., 2009).

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c18-13-6-5-11(9-14(13)19)17(21)20-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDCEGPXAFZHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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